Dose-Dependent Pathogenicity of IRBP 161-180 vs. Truncated 13-mer Peptide
A direct dose-response comparison in B10.RIII mice demonstrates that the full-length 20-mer peptide IRBP 161-180 (211426-18-5) is a more potent and efficient immunogen than the truncated 13-mer sequence (165-177) [1]. While the 13-mer retains pathogenicity, it requires a significantly higher dose to achieve a comparable effect. This quantitative difference directly informs experimental design and reagent selection for optimal model induction.
| Evidence Dimension | Pathogenic dose required for maximal EAU induction in B10.RIII mice |
|---|---|
| Target Compound Data | 50 μg (maximally pathogenic dose) |
| Comparator Or Baseline | IRBP 165-177 (truncated 13-mer) |
| Quantified Difference | IRBP 165-177 required a 2- to 4-fold higher dose (100-200 μg) to achieve high pathogenicity. |
| Conditions | In vivo EAU model in B10.RIII mice; immunization with peptide in Complete Freund's Adjuvant (CFA); disease assessed by histopathology at day 21. |
Why This Matters
Procurement of the full-length 20-mer peptide (211426-18-5) minimizes the amount of costly reagent required per animal and provides a more robust, well-characterized model induction profile, directly improving experimental efficiency and cost-effectiveness.
- [1] Silver, P. B., Rizzo, L. V., Chan, C. C., Donoso, L. A., Wiggert, B., & Caspi, R. R. (1995). Identification of a major pathogenic epitope in the human IRBP molecule recognized by mice of the H-2(r) haplotype. Investigative Ophthalmology & Visual Science, 36(5), 946–954. View Source
